Cas no 1562181-94-5 (3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol)

3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol
- EN300-1857421
- AKOS020326721
- 1562181-94-5
-
- インチ: 1S/C9H8FNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h1-4,6,12H,5H2/b2-1+
- InChIKey: DOGBGRRJIABTPF-OWOJBTEDSA-N
- ほほえんだ: FC1C=CC(/C=C/CO)=CC=1[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 197.04882128g/mol
- どういたいしつりょう: 197.04882128g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 66Ų
3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857421-1.0g |
3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol |
1562181-94-5 | 1g |
$871.0 | 2023-06-02 | ||
Enamine | EN300-1857421-0.05g |
3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol |
1562181-94-5 | 0.05g |
$528.0 | 2023-09-18 | ||
Enamine | EN300-1857421-0.1g |
3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol |
1562181-94-5 | 0.1g |
$553.0 | 2023-09-18 | ||
Enamine | EN300-1857421-0.5g |
3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol |
1562181-94-5 | 0.5g |
$603.0 | 2023-09-18 | ||
Enamine | EN300-1857421-10.0g |
3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol |
1562181-94-5 | 10g |
$3746.0 | 2023-06-02 | ||
Enamine | EN300-1857421-5g |
3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol |
1562181-94-5 | 5g |
$1821.0 | 2023-09-18 | ||
Enamine | EN300-1857421-0.25g |
3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol |
1562181-94-5 | 0.25g |
$579.0 | 2023-09-18 | ||
Enamine | EN300-1857421-5.0g |
3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol |
1562181-94-5 | 5g |
$2525.0 | 2023-06-02 | ||
Enamine | EN300-1857421-2.5g |
3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol |
1562181-94-5 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1857421-1g |
3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol |
1562181-94-5 | 1g |
$628.0 | 2023-09-18 |
3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
3-(4-fluoro-3-nitrophenyl)prop-2-en-1-olに関する追加情報
3-(4-Fluoro-3-Nitrophenyl)Prop-2-en-1-ol: A Comprehensive Overview
3-(4-Fluoro-3-Nitrophenyl)Prop-2-en-1-ol, also known by its CAS number 1562181-94-5, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a fluoro-substituted nitrophenyl group attached to a propenol backbone, has garnered attention due to its potential applications in drug development and as an intermediate in the synthesis of advanced materials. Recent studies have shed light on its properties, mechanisms of action, and potential uses, making it a subject of considerable research interest.
The molecular structure of 3-(4-Fluoro-3-Nitrophenyl)Prop-2-en-1-ol is defined by the presence of a fluoro group at the para position and a nitro group at the meta position on the phenyl ring. This arrangement imparts unique electronic properties to the molecule, influencing its reactivity and biological activity. The propenol moiety further enhances the compound's versatility, enabling it to participate in various chemical reactions and interactions. Researchers have explored its ability to act as a precursor in the synthesis of more complex molecules, particularly in the context of drug discovery.
Recent advancements in synthetic chemistry have led to novel methods for the preparation of 3-(4-Fluoro-3-Nitrophenyl)Prop-2-en-1-ol. These methods often involve multi-step reactions that optimize yield and purity while minimizing environmental impact. For instance, studies have demonstrated the use of catalytic asymmetric synthesis to construct the chiral centers present in this compound. Such approaches not only enhance the efficiency of production but also align with green chemistry principles, making them highly appealing for large-scale manufacturing.
The biological activity of 3-(4-fluoro-3-nitrophenyl)propenol has been a focal point of recent research efforts. Preclinical studies indicate that this compound exhibits promising anti-inflammatory and antioxidant properties, suggesting its potential utility in treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, its ability to modulate cellular signaling pathways has been explored, with particular emphasis on its effects on kinase activity and receptor binding.
In the realm of materials science, 3-(4-fluoro-3-nitrophenyl)propenol has been investigated for its role as a building block in constructing advanced polymers and nanomaterials. Its reactivity under various conditions allows for the creation of materials with tailored mechanical, thermal, and electronic properties. For example, researchers have successfully incorporated this compound into polymeric networks that exhibit enhanced stability under harsh environmental conditions.
The environmental impact and safety profile of 3-(4-fluoro-3-nitrophenyl)propenol are critical considerations for its broader application. Studies have assessed its biodegradability and toxicity levels under different exposure scenarios. Results indicate that while it exhibits moderate toxicity at high concentrations, its environmental footprint can be significantly reduced through proper waste management practices and controlled usage.
In conclusion, 3-(4-fluoro-3-nitrophenyl)propenol, with its CAS number 1562181945, represents a versatile compound with diverse applications across multiple scientific domains. Its unique chemical structure, coupled with recent advancements in synthetic methods and biological applications, positions it as a valuable tool in both academic research and industrial settings. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations.
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